molecular formula C12H17NO5S B405301 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine CAS No. 38561-25-0

4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine

Cat. No.: B405301
CAS No.: 38561-25-0
M. Wt: 287.33g/mol
InChI Key: ZUJDEHQXYQDPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine is an organic compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol It is characterized by the presence of a morpholine ring substituted with a 2,5-dimethoxyphenylsulfonyl group

Preparation Methods

The synthesis of 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-16-10-3-4-11(17-2)12(9-10)19(14,15)13-5-7-18-8-6-13/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJDEHQXYQDPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.